Methyl 2-(trifluoromethyl)benzoate
Overview
Description
Methyl 2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7F3O2. It is a derivative of benzoic acid, where the hydrogen atom in the ortho position is replaced by a trifluoromethyl group and the carboxyl group is esterified with methanol. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(trifluoromethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 2-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient and scalable processes. One such method includes the reaction of 2-(trifluoromethyl)benzoyl chloride with methanol in the presence of a base like pyridine. This method offers higher yields and is more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to 2-(trifluoromethyl)benzoic acid and methanol in the presence of aqueous acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted trifluoromethyl derivatives.
Reduction: 2-(trifluoromethyl)benzyl alcohol.
Hydrolysis: 2-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 2-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which methyl 2-(trifluoromethyl)benzoate exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity of the compound, allowing it to easily penetrate biological membranes. This property makes it an effective inhibitor of certain enzymes and receptors, thereby modulating various biochemical pathways . The ester group can also undergo hydrolysis, releasing the active 2-(trifluoromethyl)benzoic acid, which can further interact with molecular targets .
Comparison with Similar Compounds
- Methyl 3-(trifluoromethyl)benzoate
- Methyl 4-(trifluoromethyl)benzoate
- 2-(trifluoromethyl)benzoic acid
Comparison: Methyl 2-(trifluoromethyl)benzoate is unique due to the position of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. Compared to its meta and para isomers, the ortho position allows for more steric hindrance and electronic effects, making it more reactive in certain chemical reactions . Additionally, the ortho isomer is often preferred in pharmaceutical applications due to its enhanced ability to interact with biological targets .
Properties
IUPAC Name |
methyl 2-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-8(13)6-4-2-3-5-7(6)9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCAMDSWNZBTEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955947 | |
Record name | Methyl 2-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344-96-7 | |
Record name | Methyl 2-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-(Trifluoromethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the isolation of a stable benzene oxide metabolite from Methyl 2-(trifluoromethyl)benzoate significant?
A1: Benzene oxides are generally highly reactive intermediates in the metabolism of aromatic compounds. The research paper highlights the unusual stability of the benzene oxide metabolite formed from this compound during its metabolism by wood-rotting fungi (Phellinus species). [] This stability allowed researchers to isolate and characterize the metabolite, providing strong evidence for an initial arene epoxidation step in the fungal metabolism of this compound. [] This finding is significant because it offers insights into the mechanism of enzymatic ortho-hydroxylation, a crucial step in the biotransformation of various aromatic compounds.
Q2: What novel reactions were observed with the stable benzene oxide metabolite of this compound?
A2: The unusual stability of the isolated benzene oxide metabolite allowed researchers to observe several interesting reactions. These included: []
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